![molecular formula C17H11Cl2N5 B1384858 6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-85-8](/img/structure/B1384858.png)
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, more commonly known as 6-CPCPP, is a small molecule compound that has been the subject of numerous scientific studies. It has a wide range of applications in the fields of organic chemistry and biochemistry, including the synthesis of new compounds, the investigation of biochemical pathways, and the study of physiological effects. In
Scientific Research Applications
Antitubercular Agents
The pyrazolo[3,4-d]pyrimidine scaffold is explored for its potential as antitubercular agents. Researchers have synthesized a library of derivatives and assessed their activity against Mycobacterium tuberculosis. Some compounds have shown promising minimum inhibitory concentration (MIC) values, indicating potential use in treating tuberculosis .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against various bacterial strains. A set of these compounds, with different substituents, has been tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing potential as antibacterial agents .
Anticancer Screening
The structural framework of pyrazolo[3,4-d]pyrimidines allows for the development of compounds with anticancer properties. In vitro screening of synthesized compounds has been conducted to evaluate their efficacy against cancer cell lines, providing a basis for further anticancer drug development .
Lead Optimization for Drug Development
Due to their drug-like properties, such as a molecular weight less than 400 and a ClogP value less than 4, pyrazolo[3,4-d]pyrimidine derivatives are considered good candidates for lead optimization in drug development. This process involves modifying the compound to improve its pharmacological profile .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against various targets such as mycobacterium tuberculosis and cyclin-dependent kinases (CDKs) .
Mode of Action
It is suggested that the compound might interact with its targets leading to inhibition or modulation of their activity . The structure-activity relationship study suggests that different substitutions on the phenyl ring can influence the compound’s activity .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the pathways related to cell proliferation and bacterial growth .
Pharmacokinetics
It is noted that compounds with a clogp value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of many compounds .
properties
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-5-4-6-12(9-11)21-15-14-10-20-24(13-7-2-1-3-8-13)16(14)23-17(19)22-15/h1-10H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRKOSAJYBIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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